molecular formula C8H9NO3 B6300324 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% CAS No. 17580-69-7

2-Hydroxy-5-methoxybenzaldehyde oxime, 95%

Cat. No. B6300324
CAS RN: 17580-69-7
M. Wt: 167.16 g/mol
InChI Key: UFLSRRHSCGPKAE-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methoxybenzaldehyde oxime (HMOX) is an organic compound with the molecular formula C7H7NO3. It is an oxime derivative of 2-hydroxy-5-methoxybenzaldehyde and is used in a variety of scientific research applications. This compound is widely used in the synthesis of various compounds, including drugs, dyes, and fragrances. HMOX is a white, crystalline solid with a melting point of 66-67°C.

Mechanism of Action

2-Hydroxy-5-methoxybenzaldehyde oxime, 95% acts as a reducing agent in the synthesis of various compounds. It reduces metal ions to their lower oxidation states, which can then be used to form metal complexes. Additionally, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% can act as an oxidizing agent, which can be used to oxidize organic molecules.
Biochemical and Physiological Effects
2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of serotonin and other neurotransmitters.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is relatively inexpensive and readily available. However, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% can be toxic if inhaled or ingested, so it should be handled with care.

Future Directions

Future research on 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% could focus on its potential therapeutic applications. Studies could be conducted to examine its ability to inhibit enzymes involved in the breakdown of neurotransmitters, such as acetylcholinesterase and monoamine oxidase. Additionally, further research could be conducted to explore its potential as a reducing agent in the synthesis of various compounds. Finally, studies could be conducted to examine its potential as an oxidizing agent in the oxidation of organic molecules.

Synthesis Methods

2-Hydroxy-5-methoxybenzaldehyde oxime, 95% can be synthesized by the reaction of 2-hydroxy-5-methoxybenzaldehyde and hydroxylamine hydrochloride in aqueous solution. The reaction is carried out at a temperature of 40-60°C for 1-2 hours. The product is then isolated by filtration and recrystallization.

Scientific Research Applications

2-Hydroxy-5-methoxybenzaldehyde oxime, 95% is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as drugs, dyes, and fragrances. It has also been used in the synthesis of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-depressants. Additionally, 2-Hydroxy-5-methoxybenzaldehyde oxime, 95% has been used in the synthesis of various metal complexes, such as copper, iron, and zinc complexes.

properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-2-3-8(10)6(4-7)5-9-11/h2-5,10-11H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLSRRHSCGPKAE-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methoxybenZaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.